
Eupatundin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eupatundin is a sesquiterpene lactone.
Scientific Research Applications
Cross-linking/mass spectrometry:
- This technique, a significant development in proteomics, could be relevant to studying Eupatundin's structural properties or interactions with other molecules (Rappsilber, 2012).
EuPA Education Committee's Role in Proteomics:
- The European Proteomics Association's (EuPA) Education Committee focuses on enhancing the quality of proteomics knowledge, which could be relevant for researchers studying this compound (James, Corthals, & Gil, 2006).
Redox Biology in Diseases:
- Insights into redox biology and reactive oxygen species, as discussed in EU-ROS consortium, might be pertinent if this compound has implications in oxidative stress-related diseases (Egea et al., 2017).
Open Access in Scientific Research:
- The shift towards open access in research, as discussed in EURAPA's transition, could influence the dissemination of studies related to this compound (Netz & Zijlstra, 2015).
EuPA Biobank Initiative:
- The EuPA Biobank Initiative, focusing on improving the quality of sample collections, could be relevant if biobanking practices are used in this compound research (Wheelock, Paulson, & Litton, 2015).
EuPA's Role in Networking and Education:
- EuPA's efforts in networking scientists and providing educational programs can support researchers in fields related to this compound (Dunn et al., 2008).
Participatory Science and Public Understanding:
- Engaging the public in scientific research and understanding, as explored by Haywood and Besley (2014), can be beneficial for communicating the significance of this compound research to a broader audience (Haywood & Besley, 2014).
EuPA's Inauguration and Objectives:
- EuPA's inauguration and its objectives to promote proteomic activities could be relevant for the research community interested in this compound (Kleinhammerand & Corthals, 2005).
properties
CAS RN |
20071-53-8 |
|---|---|
Molecular Formula |
C20H24O7 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(1R,2S,6R,7R,10R,11S,12R,14R)-1,11-dihydroxy-14-methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-8(2)17(22)25-11-7-9(3)13-14(21)16-19(5,27-16)20(13,24)15-12(11)10(4)18(23)26-15/h6,11-16,21,24H,3-4,7H2,1-2,5H3/b8-6-/t11-,12-,13-,14+,15+,16-,19-,20-/m1/s1 |
InChI Key |
NFHWFFQENCGSQZ-VAGPNBDPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CC(=C)[C@@H]2[C@@H]([C@@H]3[C@]([C@@]2([C@@H]4[C@@H]1C(=C)C(=O)O4)O)(O3)C)O |
SMILES |
CC=C(C)C(=O)OC1CC(=C)C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=C)C2C(C3C(C2(C4C1C(=C)C(=O)O4)O)(O3)C)O |
Other CAS RN |
20071-53-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



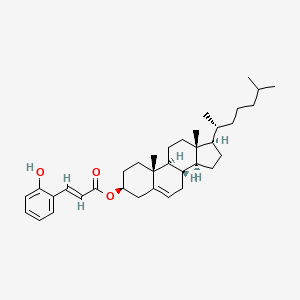
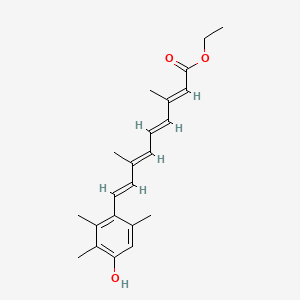



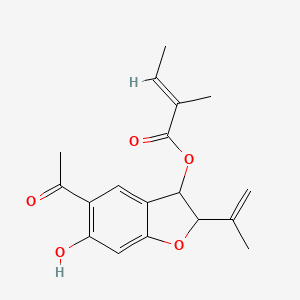
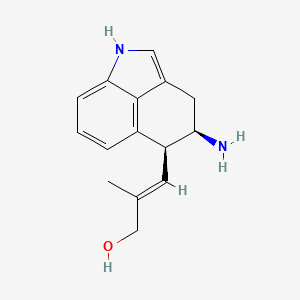

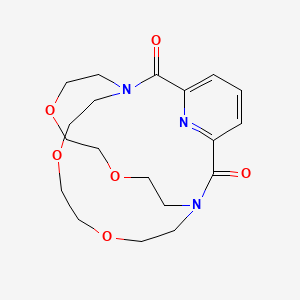

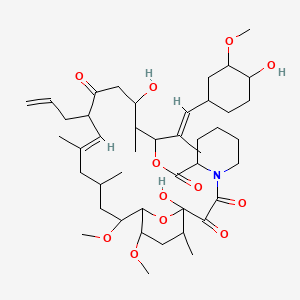
![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)

